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molecular formula C6H9O4- B1651713 Butoxy(oxo)acetate CAS No. 13318-13-3

Butoxy(oxo)acetate

Cat. No. B1651713
M. Wt: 145.13 g/mol
InChI Key: VJKHMZIJJRHRTE-UHFFFAOYSA-M
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Patent
USRE035281

Procedure details

5-(3-Aminophenyl)tetrazole (1.7 g) was added to 12 ml of n-butyloxalate and reacted at a bath temperature of 165° to 175° C. for 1.5 hr while stirring. After cooling, the precipitated crystals were filtered off and recrystallized from acetone-n-hexane, to give 2.3 g (yield: 75%) of 5-(3-n-butyloxalylaminophenyl)tetrazole.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([C:8]2[NH:12][N:11]=[N:10][N:9]=2)[CH:5]=[CH:6][CH:7]=1.[CH2:13]([O:17][C:18](=[O:22])[C:19]([O-])=[O:20])[CH2:14][CH2:15][CH3:16]>>[CH3:16][CH2:15][CH2:14][CH2:13][O:17][C:18]([C:19]([NH:1][C:2]1[CH:3]=[C:4]([C:8]2[N:12]=[N:11][NH:10][N:9]=2)[CH:5]=[CH:6][CH:7]=1)=[O:20])=[O:22]

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
NC=1C=C(C=CC1)C1=NN=NN1
Name
Quantity
12 mL
Type
reactant
Smiles
C(CCC)OC(C(=O)[O-])=O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted at a bath temperature of 165° to 175° C. for 1.5 hr
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were filtered off
CUSTOM
Type
CUSTOM
Details
recrystallized from acetone-n-hexane

Outcomes

Product
Name
Type
product
Smiles
CCCCOC(=O)C(=O)NC1=CC=CC(=C1)C2=NNN=N2
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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